(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
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Overview
Description
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a benzotriazole moiety linked to a phenylethylidene group through a hydroxylamine linkage. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with a suitable phenylethylidene precursor under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is reacted with a phenylethylidene derivative in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the stability and availability of the starting materials, as well as the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and have applications in medicinal chemistry and material sciences.
Benzimidazole derivatives: These compounds also feature a heterocyclic ring and are used in various biological and industrial applications.
1,2,4-Triazole derivatives: These compounds are known for their antifungal and antibacterial properties.
Uniqueness
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a benzotriazole moiety with a phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13- |
InChI Key |
CVCQLQGHGWRYIN-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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